molecular formula C20H25N3O B7132807 N-(1-benzylpiperidin-3-yl)-N,6-dimethylpyridine-3-carboxamide

N-(1-benzylpiperidin-3-yl)-N,6-dimethylpyridine-3-carboxamide

Cat. No.: B7132807
M. Wt: 323.4 g/mol
InChI Key: NSJVMQCSWOCDAF-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-3-yl)-N,6-dimethylpyridine-3-carboxamide is a compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Properties

IUPAC Name

N-(1-benzylpiperidin-3-yl)-N,6-dimethylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-16-10-11-18(13-21-16)20(24)22(2)19-9-6-12-23(15-19)14-17-7-4-3-5-8-17/h3-5,7-8,10-11,13,19H,6,9,12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJVMQCSWOCDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N(C)C2CCCN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-3-yl)-N,6-dimethylpyridine-3-carboxamide typically involves the condensation of piperidine derivatives with pyridine carboxamides. One common method is the reductive amination of piperidine with benzylamine, followed by the acylation of the resulting amine with 6-dimethylpyridine-3-carboxylic acid. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-3-yl)-N,6-dimethylpyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted piperidine or pyridine derivatives.

Scientific Research Applications

N-(1-benzylpiperidin-3-yl)-N,6-dimethylpyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor in enzyme studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-3-yl)-N,6-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)-N,6-dimethylpyridine-3-carboxamide
  • N-(1-benzylpiperidin-3-yl)-N,5-dimethylpyridine-2-carboxamide
  • N-(1-benzylpiperidin-2-yl)-N,6-dimethylpyridine-3-carboxamide

Uniqueness

N-(1-benzylpiperidin-3-yl)-N,6-dimethylpyridine-3-carboxamide is unique due to its specific substitution pattern on the piperidine and pyridine rings. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications.

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